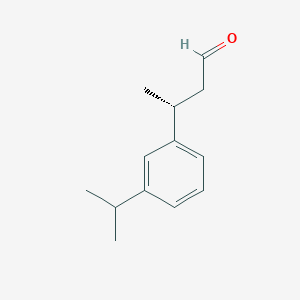

(R)-FlorhydralR

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

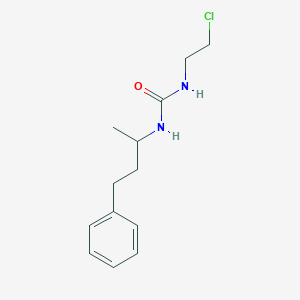

The synthesis of (R)-Florhydral involves hydroformylation reactions, where rhodium catalysts play a crucial role. Paganelli et al. (2006) investigated a hydroformylation-based approach to synthesize (R)-Florhydral, indicating the pivotal role of rhodium catalysts in achieving desired selectivity and yield. This process involves the hydroformylation of m-diisopropenylbenzene, leading to mixtures of aldehydes, including (R)-Florhydral as a significant product (Paganelli, Ciappa, Marchetti, Scrivanti, & Matteoli, 2006).

Molecular Structure Analysis

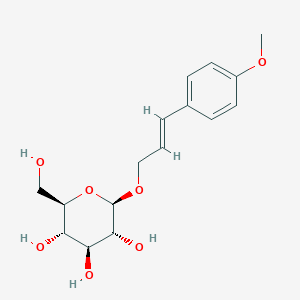

The molecular structure of (R)-Florhydral is crucial for its fragrance properties, with stereochemistry playing a significant role. Bovo et al. (2008) developed an enantioselective catalytic route to synthesize (R)-Florhydral in almost enantiomerically pure form. The key step involved the enantioselective hydrogenation of a precursor, demonstrating the impact of molecular structure on fragrance intensity and quality (Bovo, Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Characteristics

- (R)-Florhydral, a fragrance compound, has been synthesized using a hydroformylation-based approach. Hydroformylation of m-diisopropenylbenzene in the presence of rhodium catalysts produces 3-(3-isopropenylphenyl)butyraldehyde, a precursor of Florhydral®, and a dialdehyde side product. The product ratio is dependent on substrate conversion, and alternative approaches involving 1-isopropyl-3-isopropenylbenzene lead to the formation of Florhydral® with high reaction rates and complete chemo- and regioselectivity. Even the use of chiral phosphino ligands for enantioselective synthesis yielded Florhydral®, though with low enantiomeric excesses (Paganelli et al., 2006).

Biotechnological and Genetic Research

- The study of plant resistance proteins (R proteins) and their interaction with corresponding pathogen avirulence (Avr) proteins has been a focal area of research. The flax rust fungus AvrL567 genes, recognized by the L5, L6, and L7 R proteins of flax, exhibit high diversity, suggesting an ongoing gene-specific arms race with the corresponding flax R genes. Direct R-Avr protein interaction, as indicated by yeast two-hybrid assays, underscores the significance of such interactions in plant-pathogen coevolution (Dodds et al., 2006).

Catalytic Processes and Fragrance Production

- A novel catalytic route yielded almost enantiomerically pure Florhydral®. The key process involved the enantioselective hydrogenation of (E)-3-(3-isopropylphenyl)but-2-en-1-ol, with asymmetric inductions of up to 97% using an iridium-phosphinooxazoline chiral catalyst. This process highlights the advancements in catalyst design and synthesis for fragrance production (Bovo et al., 2008).

Propiedades

IUPAC Name |

(3R)-3-(3-propan-2-ylphenyl)butanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10(2)12-5-4-6-13(9-12)11(3)7-8-14/h4-6,8-11H,7H2,1-3H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRBQTOZYGEWCJ-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(C)CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC=O)C1=CC=CC(=C1)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457925 |

Source

|

| Record name | (R)-FlorhydralR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-FlorhydralR | |

CAS RN |

457928-60-8 |

Source

|

| Record name | (R)-FlorhydralR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B26766.png)

![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole](/img/structure/B26779.png)